2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
CAS No.: 361979-30-8
Cat. No.: VC3363118
Molecular Formula: C13H21Cl2N3O
Molecular Weight: 306.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361979-30-8 |
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Molecular Formula | C13H21Cl2N3O |
Molecular Weight | 306.23 g/mol |
IUPAC Name | 2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride |
Standard InChI | InChI=1S/C13H19N3O.2ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;;/h1-5H,6-11,14H2;2*1H |
Standard InChI Key | CGGOSPOYCXTPIS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl |
Introduction
Chemical Identity and Physical Properties
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride belongs to the class of piperazine derivatives. Its structure features a central piperazine ring with a benzyl substituent at the 4-position and an amino-ethanone group at the 1-position, along with two hydrochloride salt groups. This compound shares structural similarities with its related analogues, including the single hydrochloride salt form and variants with different substituents on the piperazine ring.
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride consists of several key functional groups that contribute to its chemical behavior and potential applications:
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Piperazine ring: A six-membered heterocyclic ring containing two nitrogen atoms in positions 1 and 4
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Benzyl group: Attached to the 4-position of the piperazine ring
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Amino-ethanone group: Attached to the 1-position of the piperazine ring
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Two hydrochloride salt groups: Neutralizing the basic nitrogen atoms
This structural arrangement provides multiple sites for potential chemical interactions, particularly through the nitrogen atoms and the carbonyl group.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride can be achieved through several methods, drawing parallels from the synthesis of similar compounds. One common approach involves the reaction of 4-benzylpiperazine with appropriate amino ketone precursors. This reaction typically occurs under controlled conditions with specific solvents and catalysts to ensure high yield and purity.
Detailed Synthetic Route
A typical synthetic pathway may involve the following steps:
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Preparation of 4-benzylpiperazine from piperazine through alkylation with benzyl chloride or benzyl bromide
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Reaction of 4-benzylpiperazine with an appropriate amino-protected glycine derivative
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Deprotection of the amino group
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Formation of the dihydrochloride salt by treatment with hydrogen chloride
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Considerations
For larger-scale production, optimization of reaction parameters becomes crucial. The synthesis may be adapted to continuous flow systems or automated reactors to improve efficiency and consistency. Quality control measures are implemented to ensure the final product meets required specifications for purity and chemical identity.
Applications in Scientific Research
Medicinal Chemistry Applications
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride has significant potential in scientific research, particularly in medicinal chemistry. The compound's structural features make it a promising candidate for pharmaceutical development, especially in the context of neuropharmacology.
The presence of the piperazine ring is particularly significant, as piperazine derivatives have demonstrated various pharmacological activities, including:
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Neuromodulatory effects
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Antimicrobial properties
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Anti-inflammatory actions
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Potential anticancer activity
Use as a Chemical Building Block
Beyond its direct applications, this compound serves as a valuable building block in organic synthesis. The presence of multiple reactive functional groups allows for further modifications to create more complex molecules with tailored properties for specific applications.
Pharmacological Properties
Structure-Activity Relationships
The specific pharmacological profile of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride would depend on its exact interaction with biological targets. Compared to similar compounds, the following structure-activity relationships may be relevant:
Structural Feature | Potential Effect on Activity |
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Benzyl group | May enhance lipophilicity and receptor binding |
Amino-ethanone moiety | Could serve as a hydrogen bond donor/acceptor in receptor interactions |
Piperazine ring | Provides conformational rigidity and potential binding sites |
Dihydrochloride salt form | Improves water solubility and bioavailability |
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride exist, with variations in the substituents or salt form. A comparison with these analogues provides insights into structure-activity relationships and potential applications.
Physiochemical Property Comparison
The physiochemical properties of these analogues vary based on their structural differences:
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The cyclohexyl analogue likely exhibits different conformational preferences compared to the benzyl derivative, potentially affecting its binding to molecular targets.
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The hydrochloride salt form may demonstrate different dissolution properties compared to the dihydrochloride form.
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The benzyloxyethyl derivative introduces additional flexibility and hydrogen bonding capacity, potentially altering its interaction with biological targets .
Current Research Directions
Drug Discovery Applications
Current research involving piperazine derivatives like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride focuses on their potential as lead compounds in drug discovery. The piperazine scaffold has proven valuable in developing pharmaceuticals targeting various conditions, particularly those involving neurotransmitter systems.
Research directions may include:
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Optimization of structure-activity relationships to enhance potency and selectivity
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Development of novel synthetic routes to improve yield and reduce production costs
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Investigation of specific molecular targets and binding mechanisms
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Exploration of potential therapeutic applications based on established pharmacological properties
Chemical Biology Studies
Beyond traditional drug discovery, this compound and its analogues may serve as valuable tools in chemical biology studies. Their ability to interact with specific biological targets makes them useful for investigating cellular pathways and molecular mechanisms in various biological processes.
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